1-(Tert-butyl) 3-ethyl 4-(isopentylamino)piperidine-1,3-dicarboxylate
Overview
Description
1-(Tert-butyl) 3-ethyl 4-(isopentylamino)piperidine-1,3-dicarboxylate is a useful research compound. Its molecular formula is C18H34N2O4 and its molecular weight is 342.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that this compound is used in various fields of research and industry.
Mode of Action
It is a derivative of piperidine-1,3-dicarboxylate, which suggests it may share similar interactions with its targets.
Biochemical Pathways
It is known to be an important intermediate in the synthesis of many biologically active compounds .
Result of Action
As an intermediate in the synthesis of biologically active compounds , it likely contributes to the overall effects of these compounds.
Action Environment
It is recommended to store similar compounds in an inert atmosphere and under -20°c , suggesting that temperature and atmospheric conditions may play a role in its stability.
Biological Activity
1-(Tert-butyl) 3-ethyl 4-(isopentylamino)piperidine-1,3-dicarboxylate (CAS No. 2098081-83-3) is a synthetic compound that has garnered attention for its potential biological activities. With a molecular formula of C18H34N2O4 and a molecular weight of 342.5 g/mol, this compound is an important derivative of piperidine-1,3-dicarboxylate, suggesting a range of interactions within biological systems.
Target and Mode of Action
The compound is believed to act through various biochemical pathways, primarily as an intermediate in the synthesis of biologically active compounds. Its structural characteristics allow it to interact with specific biological targets, which may include receptors or enzymes involved in metabolic processes. The presence of the isopentylamino group enhances its lipophilicity, potentially increasing its permeability across cellular membranes.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of various piperidine derivatives, including compounds structurally similar to this compound. For example, derivatives have shown activity against both Gram-positive and Gram-negative bacteria, with some exhibiting efficacy against multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .
In Vitro Studies
In vitro evaluations have indicated that compounds similar to this compound can disrupt bacterial cell membranes, leading to cell death. This mechanism involves the depolarization of the bacterial cytoplasmic membrane, which dissipates the membrane potential critical for bacterial survival .
Comparative Activity Table
Compound Name | Activity Against | MIC (μg/mL) | Reference |
---|---|---|---|
Compound A | MRSA | 0.78 | |
Compound B | VRE | 3.125 | |
Compound C | Biofilm-forming S. aureus | 1.56 | |
This compound | Potentially active against similar strains | TBD | TBD |
Synthesis and Stability
The synthesis of this compound typically involves multi-step organic reactions where piperidine derivatives are modified to introduce various functional groups. The stability of the compound is crucial for its application in biological settings; it is recommended to store it under inert conditions at low temperatures to prevent degradation .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 4-(3-methylbutylamino)piperidine-1,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O4/c1-7-23-16(21)14-12-20(17(22)24-18(4,5)6)11-9-15(14)19-10-8-13(2)3/h13-15,19H,7-12H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXSUXZVXGYBMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCC1NCCC(C)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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